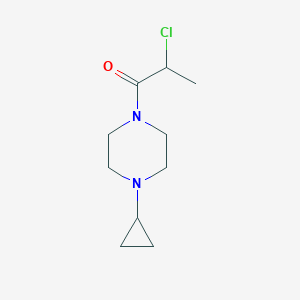
2-Chloro-1-(4-cyclopropylpiperazin-1-yl)propan-1-one
描述
2-Chloro-1-(4-cyclopropylpiperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H17ClN2O and its molecular weight is 216.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-1-(4-cyclopropylpiperazin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{11}H_{15}ClN_{2}O
- CAS Number : 59878-57-8
Structural Features
| Feature | Description |
|---|---|
| Chlorine Atom | Enhances electrophilicity |
| Piperazine Ring | Provides basicity and structural stability |
| Cyclopropyl Group | Imparts unique steric characteristics |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's mechanism of action may involve:
- Inhibition of Enzymatic Activity : The presence of the chlorinated propanone group can facilitate interactions with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, which may contribute to psychoactive effects or modulation of neurotransmission.
Biological Assays
Research studies have evaluated the biological activity of this compound through various assays:
- Cytotoxicity Assays : In vitro studies have shown that the compound exhibits cytotoxic effects on certain cancer cell lines, indicating potential anti-cancer properties.
Case Studies
Several studies have investigated the pharmacological potential of compounds similar to this compound:
- Antidepressant Activity : A study highlighted that piperazine derivatives exhibit significant antidepressant-like effects in animal models, suggesting a potential therapeutic application for mood disorders.
- Antineoplastic Properties : Research has shown that piperazine derivatives can inhibit tumor growth in xenograft models, supporting their development as anti-cancer agents.
- Neuropharmacological Effects : Investigations into the neuropharmacological profiles of similar compounds indicate that they may modulate serotonin and dopamine pathways, which could be beneficial in treating neuropsychiatric conditions.
Synthetic Approaches
The synthesis of this compound typically involves several steps:
- Formation of Piperazine Derivative : Cyclopropylcarbonyl chloride is reacted with piperazine to form the corresponding piperazine derivative.
- Chlorination Reaction : The resulting compound undergoes chlorination using reagents such as thionyl chloride to introduce the chlorine atom at the desired position.
- Propanone Formation : The final step involves the formation of the propanone moiety, often through acylation reactions.
属性
IUPAC Name |
2-chloro-1-(4-cyclopropylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-8(11)10(14)13-6-4-12(5-7-13)9-2-3-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWWJNOELOAXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















